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Compound of Interest

Compound Name: Azepane-2-carboxylic acid

Cat. No.: B1266878 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
In the landscape of modern drug discovery and peptide science, the development of non-

natural amino acids to modulate the structure and function of peptides is of paramount

importance. Among these, proline homologs have garnered significant attention due to their

ability to introduce conformational constraints and unique structural motifs into peptide

backbones. Azepane-2-carboxylic acid, a seven-membered ring analog of proline, has

emerged as a valuable building block in the design of peptidomimetics with enhanced

biological activity and stability. This technical guide provides a comprehensive overview of

azepane-2-carboxylic acid as a proline homolog, detailing its synthesis, incorporation into

peptides, and its impact on peptide structure and function, with a focus on applications in drug

development.

Physicochemical Properties of Azepane-2-
carboxylic Acid
Azepane-2-carboxylic acid possesses distinct physicochemical properties that influence its

behavior as a proline surrogate. The expanded seven-membered ring, compared to proline's

five-membered ring, imparts greater flexibility and a different conformational landscape.
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Property Value Reference

Molecular Formula C₇H₁₃NO₂ [1]

Molecular Weight 143.18 g/mol [1]

XLogP3 -2 [1]

Polar Surface Area 49.3 Å² [1]

Melting Point 208-209 °C

Boiling Point 280.9 °C at 760 mmHg

Synthesis of Azepane-2-carboxylic Acid
The enantioselective synthesis of azepane-2-carboxylic acid is a critical step in its application

as a chiral building block. Several synthetic strategies have been developed, with a notable

approach involving the reductive amination of a glutamic acid-derived aldehyde.

Experimental Protocol: Synthesis of Enantiopure 7-
Substituted Azepane-2-carboxylic Acids
This protocol describes a general approach for the synthesis of 7-substituted azepane-2-
carboxylic acids, which can be adapted for the synthesis of the parent compound. The

synthesis commences from (S)-tribenzyl glutamic acid γ-aldehyde.[2]

Materials:

(S)-tribenzyl glutamic acid γ-aldehyde

β-keto phosphonates

Palladium on carbon (Pd/C) catalyst

Hydrogen gas (H₂)

Solvents (e.g., methanol, ethyl acetate)

Standard laboratory glassware and purification equipment
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Procedure:

Horner-Wadsworth-Emmons Reaction: The (S)-tribenzyl glutamic acid γ-aldehyde is reacted

with a suitable β-keto phosphonate to generate the corresponding Horner-Wadsworth-

Emmons product.

Reductive Cyclization: The product from the previous step undergoes a one-pot, four-step

transformation in the presence of hydrogen gas and a palladium catalyst. This sequence

involves:

Hydrogenation of the double bond.

Hydrogenolysis of the three benzyl protecting groups.

Intramolecular imine formation.

Reductive amination to yield the 7-substituted azepane-2-carboxylic acid.[2]

Purification: The final product is purified using standard techniques such as column

chromatography or recrystallization to obtain the enantiopure azepane-2-carboxylic acid
derivative.
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Incorporation of Azepane-2-carboxylic Acid into
Peptides
The integration of azepane-2-carboxylic acid into peptide chains is primarily achieved through

solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This involves the use of N-

terminally Fmoc-protected azepane-2-carboxylic acid.

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1266878?utm_src=pdf-body
https://www.researchgate.net/publication/242346712_ChemInform_Abstract_Synthesis_of_Enantiopure_7-Substituted_Azepane-2-carboxylic_Acids_as_Templates_for_Conformationally_Constrained_Peptidomimetics
https://www.benchchem.com/product/b1266878?utm_src=pdf-body
https://www.benchchem.com/product/b1266878?utm_src=pdf-body-img
https://www.benchchem.com/product/b1266878?utm_src=pdf-body
https://www.benchchem.com/product/b1266878?utm_src=pdf-body
https://www.benchchem.com/product/b1266878?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following is a generalized protocol for the manual incorporation of an Fmoc-protected

amino acid, which is applicable to Fmoc-Azepane-2-carboxylic acid, into a growing peptide

chain on a solid support.[3][4]

Materials:

Fmoc-protected amino acids (including Fmoc-Azepane-2-carboxylic acid)

Rink Amide resin (or other suitable resin)

N,N-Dimethylformamide (DMF)

Piperidine solution (20% in DMF)

Coupling reagents (e.g., HATU, HBTU)

N,N-Diisopropylethylamine (DIEA)

Dichloromethane (DCM)

Cleavage cocktail (e.g., TFA/TIS/H₂O)

SPPS reaction vessel

Procedure:

Resin Swelling: The resin is swelled in DMF for at least one hour in the SPPS reaction

vessel.

Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed

by treating with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed

with DMF.

Amino Acid Coupling:

The Fmoc-Azepane-2-carboxylic acid (or other Fmoc-amino acid) is pre-activated by

dissolving it in DMF with a coupling reagent (e.g., HATU) and a base (e.g., DIEA).
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This activated amino acid solution is added to the resin, and the mixture is agitated for 1-2

hours to facilitate peptide bond formation.

The completion of the coupling reaction can be monitored using a qualitative test such as

the Kaiser test.

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents

and byproducts.

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired

peptide sequence.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the

resin and the side-chain protecting groups are removed by treatment with a cleavage

cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

Purification: The crude peptide is precipitated in cold diethyl ether, collected by

centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-

HPLC).
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Impact on Peptide Conformation and Biological
Activity
The incorporation of azepane-2-carboxylic acid into peptides significantly influences their

conformational properties and, consequently, their biological activities. The larger ring size of

azepane compared to proline introduces a different set of dihedral angle constraints, which can

be exploited to induce specific secondary structures, such as turns and helices.

Quantitative Data on Biological Activity
The following tables summarize quantitative data on the biological activity of peptides and

peptidomimetics containing azepane-2-carboxylic acid derivatives or related constrained

proline analogs.
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Table 1: Inhibitory Activity of an Azepane-Containing RGD Peptidomimetic[2]

Compound Target Integrin IC₅₀ (µM)

Cyclic RGD pentapeptide

analog with 7-substituted

azepane-2-carboxylic acid

αvβ3 1.8

Cyclic RGD pentapeptide

analog with 7-substituted

azepane-2-carboxylic acid

αvβ5 2.9

Table 2: Inhibitory Activity of Peptidomimetics Targeting the STAT3 SH2 Domain[5]

Compound Target IC₅₀ (nM)

Lead Phosphopeptide STAT3 SH2 Domain 290

pCinn-Haic-Gln-NHBn

(contains an azepino-indole-

carboxylic acid)

STAT3 SH2 Domain 162

Role in Modulating Signaling Pathways
Proline-rich motifs are crucial for mediating protein-protein interactions in a multitude of

signaling pathways. By replacing proline with azepane-2-carboxylic acid, it is possible to

modulate these interactions, leading to either agonistic or antagonistic effects.

Integrin-Mediated Signaling
The Arg-Gly-Asp (RGD) sequence is a key recognition motif for integrins, a family of cell

surface receptors that play a pivotal role in cell adhesion, migration, and signaling. Cyclic RGD

peptidomimetics containing constrained amino acids, such as derivatives of azepane-2-
carboxylic acid, have been developed as potent and selective integrin antagonists. By

blocking the interaction of integrins with their natural ligands, these peptidomimetics can

interfere with downstream signaling pathways, such as the focal adhesion kinase (FAK) and

mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in cancer.
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SH3 Domain-Mediated Signaling
Src Homology 3 (SH3) domains are protein interaction modules that recognize and bind to

proline-rich sequences, typically containing a PxxP motif. These interactions are fundamental in

the assembly of signaling complexes in pathways regulating cell growth, differentiation, and

cytoskeletal organization. The introduction of azepane-2-carboxylic acid in place of proline in

these recognition motifs can alter the binding affinity and specificity for SH3 domains. This

modification can disrupt the formation of signaling complexes, thereby inhibiting downstream

signal transduction. For example, in the context of STAT3 signaling, a conformationally

constrained peptidomimetic containing an azepino-indole-carboxylic acid has been shown to

inhibit the STAT3 SH2 domain, preventing its dimerization and subsequent transcriptional

activity.[5]
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Conclusion
Azepane-2-carboxylic acid stands out as a versatile and powerful tool in the arsenal of

medicinal chemists and peptide scientists. Its unique seven-membered ring structure offers a

distinct conformational profile compared to proline, enabling the design of peptidomimetics with

tailored structural and functional properties. The ability to synthesize enantiopure azepane-2-
carboxylic acid and incorporate it into peptides using standard solid-phase techniques has

opened up new avenues for exploring its potential in drug discovery. As demonstrated by its

application in targeting integrins and SH2 domains, this proline homolog holds significant

promise for the development of novel therapeutics with enhanced potency, selectivity, and

stability. Further exploration of its impact on a wider range of biological targets and signaling

pathways will undoubtedly continue to fuel innovation in the field of peptidomimetic drug

design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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